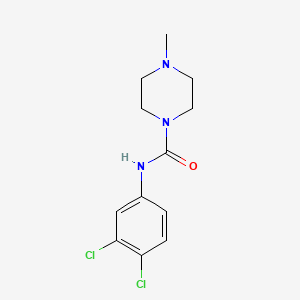

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. CRF1 receptors are widely distributed in the brain and play a crucial role in the regulation of stress responses, anxiety, and depression. CP-154,526 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.

Aplicaciones Científicas De Investigación

Metabolism Studies

One significant application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide is in the field of metabolism studies. For instance, the metabolism of similar compounds in the 4-methylpiperazine-1-carbodithioc acid group has been extensively researched. A study focused on understanding the major metabolites of a newly synthesized compound, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, in rat bile. This was accomplished using high-performance liquid chromatography/tandem mass spectrometry with electrospray ionization, revealing extensive metabolism and identification of multiple metabolites (Jiang et al., 2007).

Synthesis of New Compounds

The synthesis of new amides containing an N-methylpiperazine fragment, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has also been explored. This involves reactions of 1-methylpiperazine with various chlorides and esters, demonstrating the versatility and potential of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in synthesizing new chemical entities (Koroleva et al., 2011).

Drug Binding Affinities

Research into the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a category that includes N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has been conducted. This involves testing for D3 receptor binding affinities to evaluate intrinsic activity, indicating potential applications in neurological or psychiatric drug development (Leopoldo et al., 2005).

Physicochemical and Biological Properties

Studies on poly(amido-amine)s carrying 2-methylpiperazine reveal insights into the basicity of amino groups and cytotoxic effects, which can be extrapolated to understand the physicochemical and biological properties of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide (Ferruti et al., 2000).

Catalysis in Organic Synthesis

Additionally, N-methylpiperazine-functionalized compounds have been utilized in catalysis for organic synthesis. This includes the catalysis of the Gewald reaction, demonstrating the application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in facilitating chemical reactions (Ma et al., 2012).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGBNKILXYHXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)

![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)

![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)

![5-(4-chlorobenzoyl)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2652747.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)